molecular formula C7H5ClN2 B13131561 3-Chloro-2-ethynylpyridin-4-amine

3-Chloro-2-ethynylpyridin-4-amine

Cat. No.: B13131561
M. Wt: 152.58 g/mol
InChI Key: MLCXIRBQPIIGMD-UHFFFAOYSA-N
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Description

3-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It features a pyridine ring substituted with a chlorine atom at the third position, an ethynyl group at the second position, and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethynylpyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-chloro-3-iodopyridine.

    Sonogashira Coupling: The 2-chloro-3-iodopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide co-catalyst to form 2-chloro-3-ethynylpyridine.

    Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2-chloro-3-ethynylpyridine.

    Amination: Finally, the 2-chloro-3-ethynylpyridine is subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and deprotection steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethynylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-chloro-2-ethynylpyridin-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-ethynylpyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Research: It can be used as a probe to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.

    2-Chloro-3-iodopyridin-4-amine: Similar structure but with an iodine atom instead of an ethynyl group.

    3-Chloro-2-ethynylpyridine: Lacks the amine group at the fourth position.

Uniqueness

3-Chloro-2-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloro-2-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5ClN2/c1-2-6-7(8)5(9)3-4-10-6/h1,3-4H,(H2,9,10)

InChI Key

MLCXIRBQPIIGMD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=CC(=C1Cl)N

Origin of Product

United States

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